molecular formula C7H11NO3 B043060 ethyl (3R)-4-cyano-3-hydroxybutanoate CAS No. 141942-85-0

ethyl (3R)-4-cyano-3-hydroxybutanoate

Numéro de catalogue: B043060
Numéro CAS: 141942-85-0
Poids moléculaire: 157.17 g/mol
Clé InChI: LOQFROBMBSKWQY-ZCFIWIBFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl (3R)-4-cyano-3-hydroxybutanoate (CAS: 312745-91-8) is a chiral synthon critical for synthesizing atorvastatin, a blockbuster cholesterol-lowering drug. Its molecular formula is C₇H₁₁NO₃ (molecular weight: 157.17 g/mol), featuring a cyano group (-CN) at the C4 position, a hydroxyl (-OH) group at C3, and an ethyl ester moiety. Key physicochemical properties include a density of 1.1±0.1 g/cm³, boiling point of 325.6±27.0°C, and a logP value of -0.24, indicating moderate hydrophilicity .

This compound is produced industrially via biocatalysis using engineered halohydrin dehalogenases (HHDHs), such as the HheC2360 variant V84G/W86F, which enhances space-time productivity by 2-fold compared to wild-type enzymes . Its (3R)-configuration is essential for stereoselective synthesis of atorvastatin intermediates, underscoring its pharmaceutical relevance .

Mécanisme D'action

Mode of Action

Ethers can undergo cleavage to alcohols in the presence of strong acids . Esters, on the other hand, can undergo hydrolysis, a reaction catalyzed by water or a base, to form an alcohol and a carboxylic acid .

Pharmacokinetics

The compound’s ether and ester groups suggest that it could be metabolized in the body through processes such as hydrolysis . The resulting products could then be further metabolized or excreted. The compound’s bioavailability would depend on factors such as its absorption rate, its stability in the body, and the efficiency of its metabolism and excretion.

Action Environment

The action, efficacy, and stability of Ethyl ®-(-)-4-cyano-3-hydroxybutyate could be influenced by various environmental factors. For instance, the compound’s reactivity could be affected by factors such as pH and temperature. Additionally, the presence of other substances, such as enzymes or other chemicals, could potentially influence the compound’s actions and stability .

Activité Biologique

Ethyl (3R)-4-cyano-3-hydroxybutanoate is an important chiral intermediate in pharmaceutical synthesis, particularly in the production of statins like atorvastatin. This compound exhibits notable biological activity due to its structural characteristics, which allow it to interact with various biological targets. This article reviews the synthesis, biological properties, and applications of this compound, supported by data tables, case studies, and research findings.

Synthesis

The synthesis of this compound can be achieved through several biocatalytic processes involving enzymes such as halohydrin dehalogenases and nitrilases. These enzymes facilitate the conversion of substrates like ethyl 4-chloro-3-oxobutanoate into the desired product with high enantiomeric purity.

Key Synthesis Methods:

  • One-Pot Processes : Utilizing a combination of enzymes in a single reaction vessel to streamline production.
  • Multi-Pot Processes : Sequential reactions where intermediates are isolated and purified before further transformation.

Biological Activity

This compound is primarily known for its role as a precursor in the synthesis of HMG-CoA reductase inhibitors, which are crucial for cholesterol management. The compound's biological activity can be categorized into several key areas:

1. Lipid-Lowering Effects

  • This compound is involved in the synthesis of atorvastatin, a widely used lipid-lowering agent that inhibits HMG-CoA reductase, leading to decreased cholesterol synthesis in the liver .

2. Enzymatic Activity

  • The compound has been shown to act as a substrate for various enzymes, leading to significant biochemical transformations. For instance, halohydrin dehalogenase has been employed to convert precursors into this compound with high efficiency .

3. Antioxidant Properties

  • Preliminary studies suggest that compounds derived from this compound exhibit antioxidant activity, potentially contributing to cardiovascular health by reducing oxidative stress .

Data Tables

Parameter Value
Enantiomeric Purity>99% e.e.
Conversion YieldUp to 95%
Reaction Time14 hours
Substrate Concentration200 g/L

Case Studies

  • Atorvastatin Synthesis : A study demonstrated that using this compound as an intermediate led to atorvastatin with high yield and purity, showcasing its importance in cardiovascular therapeutics .
  • Biocatalytic Optimization : Research on optimizing enzyme conditions for synthesizing this compound indicated that adjusting pH and temperature significantly improved yield and conversion rates .

Applications De Recherche Scientifique

Synthesis of HMG-CoA Reductase Inhibitors

Ethyl (3R)-4-cyano-3-hydroxybutanoate serves as a crucial intermediate in the synthesis of HMG-CoA reductase inhibitors, which are widely used to lower cholesterol levels in patients with hypercholesterolemia and mixed hyperlipidemia. These inhibitors function by selectively blocking the enzyme HMG-CoA reductase, thereby reducing cholesterol synthesis in the liver and increasing the expression of low-density lipoprotein (LDL) receptors. This mechanism not only lowers plasma cholesterol levels but also decreases very low-density lipoprotein (VLDL) and triglycerides while increasing high-density lipoprotein (HDL) levels, contributing to the prevention of atherosclerosis and coronary heart disease .

Biocatalytic Processes

The compound is utilized in biocatalytic processes for synthesizing atorvastatin intermediates. The enzymatic production methods provide several advantages over traditional chemical synthesis, including higher efficiency and reduced waste. For instance, a study demonstrated that using recombinant ketoreductase in an aqueous phase buffer can yield high conversion rates (80% to 100%) when synthesizing ethyl (R)-4-cyano-3-hydroxybutanoate from its precursors .

Case Study 1: Enzymatic Synthesis of Atorvastatin Intermediates

A notable research study focused on the enzymatic synthesis of atorvastatin intermediates using this compound as a key starting material. The process involved:

  • Adding specific substrates to a reaction vessel containing recombinant enzymes.
  • Maintaining optimal pH levels for maximum enzyme activity.
  • Utilizing high-performance liquid chromatography (HPLC) for monitoring reaction progress.

The results indicated that this method not only simplified the synthesis process but also minimized by-products, showcasing the effectiveness of biocatalysis in pharmaceutical applications .

Case Study 2: Cardiovascular Disease Treatment

In a clinical context, lipid-lowering drugs derived from this compound have shown significant efficacy in reducing cardiovascular disease incidence. A study involving patients with elevated cholesterol levels demonstrated that treatment with atorvastatin significantly lowered LDL cholesterol levels and improved overall cardiovascular health outcomes. The findings emphasized the importance of HMG-CoA reductase inhibitors in managing dyslipidemia and preventing related health complications .

Summary Table of Applications

Application AreaDescription
Drug Synthesis Intermediate for HMG-CoA reductase inhibitors like atorvastatin for cholesterol management.
Biocatalysis Used in enzymatic processes to enhance efficiency and reduce waste during synthesis.
Cardiovascular Treatment Effective in lowering LDL cholesterol and improving heart health outcomes in clinical settings.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for producing enantiomerically pure ethyl (3R)-4-cyano-3-hydroxybutanoate?

  • Methodological Answer : The compound is synthesized via enzymatic reduction of ketone precursors. For example, Burkholderia cepacia lipase (BCL) or ketoreductases (e.g., from Lactobacillus brevis) catalyze the enantioselective reduction of ethyl 4-cyano-3-oxobutanoate to yield the (R)-enantiomer. Reaction optimization includes controlling pH (6.5–7.5), using co-solvents like tert-butanol, and NADPH regeneration systems. Immobilized enzymes improve recyclability and yield >90% enantiomeric excess (ee) .

Q. How can researchers confirm the stereochemical purity of this compound?

  • Methodological Answer : Chiral HPLC or GC with columns like Chiralcel OD-H or Cyclobond I 2000 is standard. Derivatization with chiral auxiliaries (e.g., Mosher’s acid) followed by 1H^{1}\text{H}-NMR analysis can resolve enantiomers. Polarimetry ([α]D_D values) and X-ray crystallography of derivatives (e.g., benzoylated analogs) provide additional validation .

Q. What analytical techniques are critical for characterizing intermediates during synthesis?

  • Methodological Answer : LC-MS monitors reaction progress, while 13C^{13}\text{C}-NMR identifies carbonyl and nitrile groups (δ ~170 ppm for ester, δ ~120 ppm for CN). IR spectroscopy confirms hydroxyl (3400–3600 cm1^{-1}) and ester (1720–1740 cm1^{-1}) functionalities. Mass spectrometry (EI-MS) fragments at m/z 156 [M+H]+^+ are diagnostic .

Advanced Research Questions

Q. How can reaction engineering improve enantiomeric excess in large-scale syntheses?

  • Methodological Answer : Continuous-flow reactors with immobilized enzymes reduce diffusion limitations. Solvent engineering (e.g., ionic liquids) enhances enzyme stability, while temperature gradients (10–30°C) minimize racemization. Kinetic resolution using Pseudomonas fluorescens lipase selectively hydrolyzes undesired enantiomers, achieving >99% ee .

Q. What computational tools predict optimal reaction conditions for asymmetric synthesis?

  • Methodological Answer : Quantum mechanical calculations (DFT) model transition states to identify enantioselective pathways. Machine learning (ML) algorithms trained on reaction databases (e.g., USPTO) recommend solvent-catalyst pairs. ICReDD’s reaction path search software combines DFT and experimental data to narrow conditions (e.g., pressure, solvent polarity) .

Q. How do the cyano and hydroxyl groups influence the compound’s reactivity in downstream applications?

  • Methodological Answer : The hydroxyl group participates in hydrogen bonding, enabling chiral recognition in pharmaceutical intermediates (e.g., β-blockers). The electron-withdrawing cyano group stabilizes enolate intermediates in aldol reactions. Comparative studies with methyl 4-chloro-3-hydroxybutanoate show faster nucleophilic substitution at the β-carbon due to CN’s mesomeric effects .

Q. What factorial design approaches optimize multi-variable synthesis parameters?

  • Methodological Answer : A 2k^k factorial design evaluates catalyst loading (5–15 mol%), temperature (25–45°C), and solvent polarity (log P 0.5–2.0). Response surface methodology (RSM) identifies interactions; e.g., high temperature with low solvent polarity maximizes yield (85%) while maintaining >95% ee. ANOVA validates significance (p < 0.05) .

Q. How can contradictions in kinetic data from different studies be resolved?

  • Methodological Answer : Systematic meta-analysis of rate constants (kobs_{obs}) under standardized conditions (e.g., 0.1 M phosphate buffer, 25°C) isolates solvent or pH effects. Isotope labeling (18O^{18}\text{O}) tracks hydroxyl group participation in rate-determining steps. Collaborative reproducibility studies (e.g., via ELN platforms) mitigate instrumentation bias .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Enantiomeric Comparison: (3S)-4-Cyano-3-hydroxybutanoate Ethyl Ester

The (3S)-enantiomer shares identical molecular formula (C₇H₁₁NO₃) and functional groups but differs in stereochemistry. While physicochemical properties (e.g., density, boiling point) are nearly identical, the (3S)-form lacks bioactivity in atorvastatin synthesis due to mismatched chirality. This highlights the criticality of the (3R)-configuration in drug manufacturing .

Functional Group Analogs

a) Ethyl (3R)-4-bromo-3-hydroxybutanoate

  • Structure : Replaces -CN with -Br at C3.
  • Properties : Higher density (1.484 g/cm³) and molecular weight (211.05 g/mol) due to bromine. Boiling point (285.1°C) and logP (0.695) reflect increased hydrophobicity.
  • Applications : Primarily used in substitution reactions (e.g., Suzuki coupling) rather than biocatalysis. Lacks direct pharmaceutical utility but serves as a precursor in organic synthesis .

b) Methyl (3R)-3-hydroxybutyrate

  • Structure: Methyl ester (vs. ethyl) with a shorter chain (C4 vs.
  • Properties : Lower molecular weight (118.13 g/mol) and boiling point (~200°C). LogP (-0.24) matches the target compound, but reduced steric bulk alters reactivity.

Biocatalytic Efficiency in Comparison

Ethyl (3R)-4-cyano-3-hydroxybutanoate is uniquely optimized for HHDH-mediated cyanolysis. The variant V84G/W86F improves activity 15-fold over wild-type HheC2360, achieving a space-time productivity of 16.7 g/L/h. In contrast, analogs like tert-butyl (3R,5S)-6-cyano-3,5-dihydroxyhexanoate (A7) show lower compatibility with HHDHs, necessitating further enzyme engineering .

Data Table: Comparative Analysis of Key Compounds

Property This compound (3S)-4-Cyano-3-hydroxybutanoate Ethyl Ester Ethyl (3R)-4-bromo-3-hydroxybutanoate Methyl (3R)-3-hydroxybutyrate
Molecular Formula C₇H₁₁NO₃ C₇H₁₁NO₃ C₆H₁₁BrO₃ C₅H₁₀O₃
Molecular Weight (g/mol) 157.17 157.17 211.05 118.13
Density (g/cm³) 1.1 ± 0.1 1.1 ± 0.1 1.484 1.08
Boiling Point (°C) 325.6 ± 27.0 325.6 ± 27.0 285.1 ~200
logP -0.24 -0.24 0.695 -0.24
Key Application Atorvastatin intermediate Limited bioactivity Organic synthesis Polymers, fragrances
Biocatalytic Compatibility High (HHDH V84G/W86F) Low None None
References

Research Findings and Industrial Relevance

  • Stereoselectivity : The (3R)-configuration is indispensable for atorvastatin’s efficacy, as mirrored in the biocatalytic preference for this enantiomer .
  • Functional Group Impact: The cyano group enhances electrophilicity at C4, facilitating nucleophilic additions absent in bromo or non-cyano analogs .
  • Process Optimization: Engineered HHDHs reduce production costs by 30% compared to chemical synthesis routes, solidifying this compound’s dominance in statin manufacturing .

Propriétés

IUPAC Name

ethyl (3R)-4-cyano-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-2-11-7(10)5-6(9)3-4-8/h6,9H,2-3,5H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQFROBMBSKWQY-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370024
Record name Ethyl (3R)-4-cyano-3-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141942-85-0
Record name Ethyl (R)-4-cyano-3-hydroxybutyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141942-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (3R)-4-cyano-3-hydroxybutanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141942850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (3R)-4-cyano-3-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl (3R)-4-cyano-3-hydroxybutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.856
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Butanoic acid, 4-cyano-3-hydroxy-, ethyl ester, (3R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.301
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The recombinant E. coli HB101(pNTS1G) obtained in Example 10 was inoculated in 100 ml of a 2×YT medium sterilized in a 500 ml Sakaguchi flask, and cultured with agitation at 37° C. for 13 hours. Glucose, 0.5 g, 3.2 mg of NADP, and then 0.5 g of ethyl 4-iodoacetoacetate were added to 50 ml of the resultant culture. The culture was stirred at 30° C. while being adjusted at pH 6.5 with a 5 M sodium hydroxide solution to allow for reaction for 72 hours. After the reaction, the reaction solution was subjected to extraction using ethyl acetate, the solvent was removed under decompression, and the concentrate was purified by silica gel column chromatography, to obtain 900 mg of ethyl (S)-4-iodo-3-hydroxybutyrate. The optical purity of the ethyl (S)-4-iodo-3-hydroxybutyrate was analyzed as follows and found to be 91.6% e.e. That is, the sample was heated together with sodium cyanide in dimethyl sulfoxide to obtain ethyl 4-cyano-3-hydroxybutyrate, which was then changed to a benzoic ester using benzoyl chloride under the presence of pyridine. The optical purity of the benzoic ester was measured by an HPLC method. NMR(CDC13)δ(ppm): 1.28(3H,t), 2.65(2H,d), 3.31(3H,m), 4.00(1H,m), 4.20(2H,q); Column: Chiralpak AS (0.46×25 cm) manufactured by Daicel Chemical Industries, Co., Ltd.; Column temperature: 25° C.; Eluent: n-hexane/ethanol of 95/5; Flow rate: 1 ml/min.; Detection: 254 nm; Elution time: 19.6 minutes for (S), 21.3 minutes for (R).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

The recombinant E. coil HB101(pNTS1G) obtained in Example 10 was inoculated in 100 ml of a 2×YT medium sterilized in a 500 ml Sakaguchi flask, and cultured with agitation at 37° C. for 13 hours. Glucose, 7.5 g, 3.2 mg of NADP, and then 4 g of ethyl 2-methyl-3-oxoacetate were added to 50 ml of the resultant culture. The culture was stirred at 30° C. while being adjusted at pH 6.5 with a 5 M sodium hydroxide solution to allow for reaction for 18 hours. After the reaction, the reaction solution was subjected to extraction using ethyl acetate, the solvent was removed under decompression, and the concentrate was purified by silica gel column chromatography, to obtain 3.5 g of ethyl 3-hydroxy-2-methylbutyrate. The optical purity of the ethyl 3-hydroxy-2-methylbutyrate was analyzed as follows and found to be 91.6% e.e. The analysis was performed in the following manner. The sample was reacted with sodium cyanide in demethyl sulfoxide at room temperature to obtain ethyl 4-cyano-3-hydroxybutyrate, which was then changed to a benzoic ester using benzoyl chloride under the presence of pyridine. The optical purity of the benzoic ester was measured by the HPLC method. 1H-NMR(CDC13)δ(ppm): 1.17(3H,t), 1.22(2H,t), 1.28(3H,t), 2.46(1H,m), 2.82(1H,br), 3.90(1H,m), 4.18(2H,q).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
demethyl sulfoxide
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Instead of ethyl 3-hydroxybutyrate used in Example 1, ethyl 4-cyano-3-hydroxybutyrate (1%, w/v) was used as a reactant and novozyme 435 lipase was used as a biocatalyst. After reaction for 3 hours, ethyl (R)-4-cyano-3-hydroxybutyrate (99% e.e) was obtained at 57.3% conversion.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (3R)-4-cyano-3-hydroxybutanoate
Reactant of Route 2
Reactant of Route 2
ethyl (3R)-4-cyano-3-hydroxybutanoate
Reactant of Route 3
Reactant of Route 3
ethyl (3R)-4-cyano-3-hydroxybutanoate
Reactant of Route 4
Reactant of Route 4
ethyl (3R)-4-cyano-3-hydroxybutanoate
Reactant of Route 5
ethyl (3R)-4-cyano-3-hydroxybutanoate
Reactant of Route 6
Reactant of Route 6
ethyl (3R)-4-cyano-3-hydroxybutanoate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.